(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one moiety. The (Z)-configuration of the methylene bridge between the two rings is critical for its stereochemical and electronic properties. Key structural attributes include:
- Substituents: Two 2-methoxyethyl groups—one attached to the thiazolidinone nitrogen and the other to the pyridopyrimidine amine—enhance solubility and modulate steric interactions .
Properties
IUPAC Name |
(5Z)-3-(2-methoxyethyl)-5-[[2-(2-methoxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S2/c1-25-9-6-19-15-12(16(23)21-7-4-3-5-14(21)20-15)11-13-17(24)22(8-10-26-2)18(27)28-13/h3-5,7,11,19H,6,8-10H2,1-2H3/b13-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCRDEHZWOQYEG-QBFSEMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381187-17-3 | |
| Record name | 2-[(2-METHOXYETHYL)AMINO]-3-{(Z)-[3-(2-METHOXYETHYL)-4-OXO-2-THIOXO-1,3- THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a novel thiazolidinone derivative with potential therapeutic applications. This article reviews its biological activity, particularly its anticancer properties, antibacterial effects, and other pharmacological activities based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure combining thiazolidinone and pyrido[1,2-a]pyrimidine moieties. Its structure can be summarized as follows:
- Thiazolidinone Core : Known for diverse biological activities, including anticancer and antibacterial properties.
- Pyrido[1,2-a]pyrimidine Moiety : Associated with various therapeutic effects, particularly in inhibiting specific enzymes involved in cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. The compound under review has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- A431 (vulvar epidermal carcinoma)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Antibacterial Activity
The thiazolidinone scaffold has also been associated with antibacterial properties. Studies have reported that derivatives of this compound exhibit:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 100 µg/mL against various bacterial strains, including:
- Staphylococcus aureus
- Pseudomonas aeruginosa
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and biofilm formation inhibition.
Case Studies
-
Anticancer Efficacy in A431 Cells
- Method : MTT assay to assess cell viability.
- Results : The compound reduced cell viability by over 70% at a concentration of 10 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis showing increased Annexin V positive cells.
-
Antibacterial Activity Against S. aureus
- Method : Standard tube-dilution assay.
- Results : The compound exhibited an MIC of 0.5 µg/mL, significantly reducing biofilm formation by over 60%.
- Mechanism : Inhibition of YycG histidine kinase activity was identified as a potential target for antibacterial action.
Data Tables
| Activity Type | Cell Line/Bacteria | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 | 10 µM | Apoptosis induction |
| Anticancer | MCF-7 | 8 µM | Cell cycle arrest |
| Antibacterial | Staphylococcus aureus | 0.5 µg/mL | Disruption of cell wall synthesis |
| Antibacterial | Pseudomonas aeruginosa | 50 µg/mL | Biofilm formation inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyridopyrimidine-thiazolidinone scaffold but differ in substituents, stereochemistry, and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Solubility and Bioavailability: The dual 2-methoxyethyl groups in the target compound confer superior solubility in polar solvents (e.g., DMSO, ethanol) compared to the hydroxyl-containing analog . The allyl-piperazinyl derivative exhibits moderate blood-brain barrier permeability due to its lipophilic substituents .
Replacement of methoxy with hydroxyethyl reduces steric hindrance but increases susceptibility to oxidative metabolism .
Bioactivity Trends: Thiazolidinone-pyridopyrimidine hybrids with bulkier substituents (e.g., allyl, piperazinyl) show stronger interactions with protein targets in molecular docking studies . Compounds lacking the 4-oxo group exhibit diminished hydrogen-bonding capacity and lower antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
